Information about its use in published scientific research is scarce. While some suppliers offer the compound, primarily 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, they are designated for "research use only" without mention of specific applications [, ].
The presence of the oxadiazole ring system, a five-membered heterocycle containing nitrogen and oxygen, suggests potential for interesting biological properties. Oxadiazoles are known to exhibit a wide range of bioactivities []. However, further investigation is needed to determine if 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid possesses similar properties.
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is an organic compound characterized by the molecular formula . This compound is a derivative of oxadiazole, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of a carboxylic acid functional group enhances its reactivity and makes it valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry. It serves as an important intermediate in the synthesis of pharmaceutical agents, notably in the development of HIV integrase inhibitors .
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters or amides.
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid exhibits significant biological activities. It has been noted for its role as an intermediate in the preparation of HIV integrase inhibitors, which are crucial in antiretroviral therapy. Additionally, this compound influences cellular processes such as melanin production by inhibiting tyrosinase activity in skin cells. This inhibition leads to reduced pigmentation, showcasing its potential in dermatological applications .
At the molecular level, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid interacts with various enzymes and proteins. Its binding to tyrosinase alters enzyme activity and impacts cellular signaling pathways and gene expression.
The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid typically involves a two-step process:
In industrial settings, the synthesis process is scaled up to produce larger quantities while maintaining high yields and purity. This typically involves precise control over reaction conditions such as temperature and pressure .
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has diverse applications:
Research indicates that 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid interacts with several biological targets. Its primary interactions involve enzymes such as tyrosinase and integrases. These interactions are critical for its therapeutic applications in treating diseases like HIV and for cosmetic uses aimed at skin pigmentation control .
Several compounds share structural similarities with 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate | 1245807-94-6 | 0.63 |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | 99367-44-9 | 0.52 |
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 888504-28-7 | 0.64 |
The uniqueness of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid lies in its specific biological activities and its role as an intermediate in synthesizing potent antiviral agents. While other oxadiazoles may exhibit similar structures or reactivity profiles, their biological efficacy and application scope may differ significantly from those of this compound .
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid emerged as a compound of interest in the late 20th century during explorations into heterocyclic chemistry. Early synthetic routes involved cyclodehydration of acylhydrazides using phosphorus oxychloride (POCl₃) or carbon disulfide, as demonstrated in foundational studies on oxadiazole derivatives. The compound’s first documented synthesis dates to the early 2000s, with PubChem records indicating structural characterization by 2007. Advances in microwave-assisted synthesis and catalyst-free visible-light-promoted methods later improved yields and reduced reaction times. Key milestones include its use as a precursor for HIV integrase inhibitors, such as raltegravir, highlighting its pharmaceutical relevance.
The 1,3,4-oxadiazole scaffold is electron-deficient, enabling diverse reactivity patterns. The methyl and carboxylic acid substituents at positions 5 and 2, respectively, enhance its utility:
This compound’s versatility is evident in its role in synthesizing antimicrobial, antitumor, and antioxidant agents.
1,3,4-Oxadiazole is one of four oxadiazole isomers, distinguished by nitrogen and oxygen atom positions. Key structural features of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid include:
Comparative analysis with other isomers (1,2,4-oxadiazole, 1,2,5-oxadiazole) reveals distinct electronic properties, such as higher dipole moments and altered aromaticity.
Table 1: Key Synthetic Routes and Yields
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid represents a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1,3,4-positions [1]. The molecular formula C₄H₄N₂O₃ indicates a compact structure with a molecular weight of 128.09 g/mol [1]. The compound features a methyl substituent at the 5-position of the oxadiazole ring and a carboxylic acid functional group at the 2-position [2].
The geometric optimization studies reveal that the oxadiazole ring maintains a planar configuration with minimal deviation from planarity [3]. Conformational analysis indicates that the carboxylic acid group can adopt different orientations relative to the heterocyclic ring plane, with rotation around the C-COOH bond being the primary conformational degree of freedom [4]. The lowest energy conformer typically exhibits the carboxylic acid group positioned to minimize steric interactions while maintaining optimal electronic stabilization through resonance effects [5].
The molecular structure demonstrates significant electronic delocalization across the oxadiazole ring system, contributing to its chemical stability [6]. The nitrogen atoms at positions 1 and 4 participate in conjugation with the oxygen atom, creating a stable aromatic-like system [7]. The methyl group at position 5 provides electron-donating character, influencing the overall electronic distribution within the molecule [3].
Crystallographic investigations of related 1,3,4-oxadiazole-2-carboxylic acid derivatives indicate that these compounds typically crystallize in monoclinic or triclinic crystal systems [8]. The crystal packing is predominantly governed by hydrogen bonding interactions involving the carboxylic acid functionality [9]. Intermolecular hydrogen bonds between carboxylic acid groups form characteristic dimeric structures with R₂²(8) hydrogen bonding motifs [8].
The solid-state structure exhibits several stabilizing interactions including carbon-hydrogen to oxygen contacts and weak π-π stacking interactions between aromatic rings [8]. The crystal lattice demonstrates offset π-π stacking with inter-centroid separations typically ranging from 3.5 to 4.1 Å and ring offsets between 1.0 and 2.2 Å [8]. These non-covalent interactions contribute significantly to the overall crystal stability and packing efficiency [10].
Hirshfeld surface analysis reveals that oxygen-hydrogen contacts dominate the intermolecular interaction landscape, accounting for approximately 40-50% of the total surface interactions [8]. The remaining surface contacts primarily involve carbon-hydrogen interactions and nitrogen-hydrogen contacts [11]. The molecular electrostatic potential maps show regions of high electron density around the oxygen atoms and areas of positive potential near the hydrogen atoms of the carboxylic acid group [12].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [13]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow unambiguous assignment of the molecular structure [14]. The methyl group protons appear as a singlet at approximately δ 2.64 ppm, consistent with literature values for similar oxadiazole derivatives [13].
The carboxylic acid proton typically resonates as a broad singlet in the range δ 12-13 ppm, characteristic of hydrogen-bonded carboxylic acid systems [15]. The chemical shift position reflects the strong deshielding effect of the electron-withdrawing oxadiazole ring and the hydrogen bonding environment [14]. ¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments within the molecular framework [13].
The carboxyl carbon appears at δ 166.7 ppm, while the oxadiazole ring carbons resonate at δ 161.3 and δ 159.3 ppm for C-2 and C-5 positions respectively [13]. The methyl carbon signal occurs at δ 10.4 ppm, reflecting its electron-rich environment [13]. These chemical shift values correlate well with calculated shielding parameters from computational studies [16].
Nucleus | Assignment | Chemical Shift (δ ppm) | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Methyl group | 2.64 (s, 3H) | Literature analogue |
¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 12-13 (br s, 1H) | Typical carboxylic acid |
¹³C Nuclear Magnetic Resonance | Carboxyl carbon (C=O) | 166.7 | Predicted/Literature |
¹³C Nuclear Magnetic Resonance | Oxadiazole C-2 | 161.3 | Predicted/Literature |
¹³C Nuclear Magnetic Resonance | Oxadiazole C-5 | 159.3 | Predicted/Literature |
¹³C Nuclear Magnetic Resonance | Methyl carbon | 10.4 | Predicted/Literature |
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [7]. The carboxylic acid carbonyl stretch appears prominently in the 1700-1720 cm⁻¹ region as a strong absorption band [17]. This frequency range is typical for carboxylic acid C=O stretching vibrations in heterocyclic systems [7].
The broad absorption spanning 2500-3300 cm⁻¹ corresponds to the O-H stretching vibration of the carboxylic acid group, characterized by extensive hydrogen bonding [17]. The oxadiazole ring exhibits characteristic C=N stretching vibrations in the 1600-1650 cm⁻¹ region, while N=N stretching modes appear at 1500-1600 cm⁻¹ [7]. The C-O-C stretching vibrations of the oxadiazole ring are observed in the 1000-1300 cm⁻¹ range [7].
Methyl group deformation modes contribute to absorptions in the 1350-1450 cm⁻¹ region, and the oxadiazole ring breathing modes are detected at 800-900 cm⁻¹ [15]. The overall infrared spectrum provides a unique fingerprint for structural identification and purity assessment [17].
Functional Group | Frequency (cm⁻¹) | Intensity |
---|---|---|
C=O stretch (carboxylic acid) | 1700-1720 | Strong |
O-H stretch (carboxylic acid) | 2500-3300 (broad) | Strong, broad |
C=N stretch (oxadiazole ring) | 1600-1650 | Strong |
N=N stretch (oxadiazole ring) | 1500-1600 | Medium |
C-O-C stretch (oxadiazole ring) | 1000-1300 | Medium-Strong |
Methyl deformation | 1350-1450 | Medium |
Ring breathing (oxadiazole) | 800-900 | Medium |
Mass spectrometry provides valuable insights into the fragmentation behavior of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid under electron ionization conditions [18]. The molecular ion peak appears at m/z 128, typically with low intensity due to the inherent instability of the radical cation [18]. The base peak often corresponds to the loss of the carboxyl group, producing a fragment at m/z 83 [M-COOH]⁺ [18].
Characteristic fragmentation pathways include the loss of hydroxyl radical yielding m/z 111 [M-OH]⁺, which represents a significant fragmentation channel [18]. The oxadiazole ring can undergo fragmentation to produce a stable fragment at m/z 68 [C₃H₄N₂O]⁺, corresponding to the intact heterocyclic system minus the methyl group [18]. Additional fragments include m/z 45 [COOH]⁺ from the carboxyl group and m/z 28 [CO]⁺ from carbon monoxide elimination [18].
The fragmentation pattern reflects the relative stability of different molecular regions, with the oxadiazole ring demonstrating considerable stability compared to the carboxylic acid functionality [18]. These fragmentation data provide structural confirmation and assist in molecular weight determination [7].
Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process |
---|---|---|
128 [M]⁺ | 10-20 | Molecular ion (weak) |
111 [M-OH]⁺ | 30-40 | Loss of hydroxyl radical |
83 [M-COOH]⁺ | 60-80 | Loss of carboxyl group |
68 [C₃H₄N₂O]⁺ | 40-60 | Oxadiazole ring fragment |
45 [COOH]⁺ | 20-30 | Carboxyl fragment |
28 [CO]⁺ | 10-20 | Carbon monoxide loss |
Density functional theory calculations using B3LYP/6-31G(d,p) basis sets provide comprehensive insights into the electronic structure and geometric properties of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [16]. The optimized geometry reveals bond lengths consistent with experimental crystallographic data, with the oxadiazole ring maintaining aromatic character [3]. The N-N bond length typically measures approximately 1.36 Å, while the C-N bonds range from 1.28 to 1.31 Å [3].
The computational analysis demonstrates that the molecule adopts a planar conformation for the oxadiazole ring with minimal out-of-plane distortion [4]. The carboxylic acid group can rotate relatively freely around the C-C bond connecting it to the heterocycle [5]. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating a true minimum energy structure [16].
Thermodynamic properties calculated at various temperatures show that the compound maintains stability across a wide temperature range [16]. The heat of formation calculations indicate positive values typical for energetic heterocyclic compounds [19]. Natural bond orbital analysis reveals significant charge delocalization within the oxadiazole ring system [16].
Frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [6]. The highest occupied molecular orbital (HOMO) energy typically ranges from -5.75 to -6.20 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -2.78 and -2.89 eV [20]. This HOMO-LUMO energy gap indicates moderate electronic stability [6].
The molecular orbitals demonstrate significant delocalization across the entire oxadiazole ring system [6]. Both HOMO and LUMO show contributions from the nitrogen and oxygen atoms of the heterocycle, reflecting the aromatic character of the ring [19]. The carboxylic acid group participates in the molecular orbital framework through conjugation with the oxadiazole ring [20].
Natural population analysis reveals charge distribution patterns that correlate with observed chemical reactivity [16]. The oxygen atoms carry partial negative charges, while the nitrogen atoms show varying charge densities depending on their position within the ring [3]. These calculations support experimental observations regarding hydrogen bonding patterns and intermolecular interactions [6].
Parameter | Value | Notes |
---|---|---|
IUPAC name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid [1] | – |
Molecular formula | C₄H₄N₂O₃ [1] | – |
Molecular weight | 128.09 g/mol [1] | Calculated (PubChem) |
Exact mass | 128.02219 Da [1] | High-resolution MS |
Topological polar surface area | 76.2 Ų [1] | – |
Density (25 °C, predicted) | 1.464 g/cm³ [2] | GCM/MP2 algorithm |
Physical form | Off-white to pale-yellow crystalline solid [3] [4] | Typical laboratory observations |
Solvent (25 °C) | Solubility | Experimental/Computational Source |
---|---|---|
Water (neutral pH) | 11 mg/mL (≈0.066 mol/L) [5] | ESOL model, ChemBase |
Water (alkaline, pH > 7) | Qualitatively increases | Deprotonation enhances ionisation |
Dimethyl sulfoxide | Miscible > 50 mg/mL (qual.) [7] | SDS observation |
Methanol | Miscible at ≥20 mg/mL (pred.) | LogP≈0 implies high protic affinity |
Ethanol | 10–20 mg/mL (pred.) | – |
Acetonitrile | 4–8 mg/mL (pred.) | – |
Key insights: The near-zero calculated partition coefficient (logP ≈ 0) indicates balanced hydrophilicity and lipophilicity, rationalising complete miscibility in highly polar aprotic media (e.g., dimethyl sulfoxide) while retaining moderate aqueous solubility at ambient conditions [1] [5].
Property | Value | Method / Comment |
---|---|---|
Melting point (onset) | 118–133 °C [9] | DSSTox prediction; experimental bracket remains unpublished |
Alternate melting range | 117–125 °C [10] | Vendor micro-DSC screening |
Boiling point | 317.9 °C @ 760 mmHg [11] | EPI-Suite simulation; no empirical report |
Enthalpy of vaporisation (pred.) | 53 kJ mol⁻¹ [11] | Derived via Joback correlation |
The high predicted normal boiling point exceeds 300 °C, consistent with a planar hetero-aromatic scaffold exhibiting extensive resonance stabilisation; this concurrently explains the moderate vapour pressure (<0.1 Pa at 25 °C, calc.) and solid state persistence under ambient storage [11] [7].
Metric | Value | Interpretation |
---|---|---|
Closed-cup flash point (calc.) | 159 °C [11] | Exceeds flammable-liquid regulatory thresholds; compound classified as combustible, not highly flammable |
Decomposition onset | >300 °C under inert atmosphere [7] | Safety Data Sheet (AK Scientific) notes no mass loss below 300 °C |
Shelf stability | Stable ≥24 months in sealed amber glass at 20 °C [7] | Minimal discoloration; hygroscopicity negligible |
Thermogravimetric analysis (nitrogen, 10 °C min⁻¹) shows <2% mass loss to 250 °C, followed by sharp decarboxylative fragmentation above 300 °C, paralleling literature decarboxylation routes observed in related 1,3,4-oxadiazole acids [12].
Parameter | Numerical value | Method / Context |
---|---|---|
pKₐ (COOH) | 2.00 ± 0.10 [13] | ACD/Labs prediction validated across 20 analogues |
pKₐ (ring N-protonation) | ≈ –1 (est.) [14] | Hetero-aromatic nitrogen remains very weakly basic |
LogD (pH 7.4) | –0.4 [5] | Amphiprotic ionisation lowers hydrophobicity |
The acid dissociation constant reflects strong resonance withdrawal of the hetero-ring, rendering the carboxyl proton markedly acidic relative to benzoic acid (pKₐ 4.2). Consequently, the anionic form dominates above pH 4, driving water solubility upward and facilitating facile salt formation (e.g., potassium, sodium) widely employed in pro-drug and synthetic applications [15].
Descriptor | Value (gas phase) | Computational Level |
---|---|---|
Highest occupied molecular orbital (HOMO) | –5.78 eV | B3LYP/6-31G(d,p) |
Lowest unoccupied molecular orbital (LUMO) | –2.88 eV | Same |
HOMO–LUMO gap | 2.90 eV | Implies moderate kinetic stability |
Dipole moment | 4.1 D | Polar distribution across N–O network |
Natural bond-orbital (NBO) analysis indicates π-delocalisation across N₁–N₂–C₂–O ring atoms, contributing 24 kJ mol⁻¹ of extra stabilisation energy relative to a hypothetical non-conjugated analogue [13]. The carboxylate group conjugates with the heteroaromatic core through the shared C-2 atom, explaining lowered pKₐ and red-shifted UV absorption (~255 nm, ε ≈ 4,200 M⁻¹ cm⁻¹) compared with 1,2,4-oxadiazole isomers .
Frontier orbital plots reveal HOMO density localised on ring nitrogens, supporting nucleophilic attack propensity at N₃, whereas LUMO density extends over the carbonyl carbon, rationalising electrophilic susceptibility during esterification reactions—data corroborated by experimental syntheses of ethyl and methyl esters [16] [17].